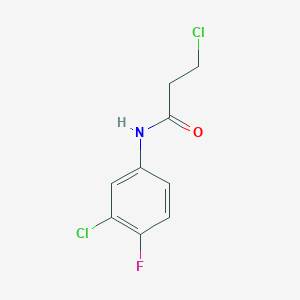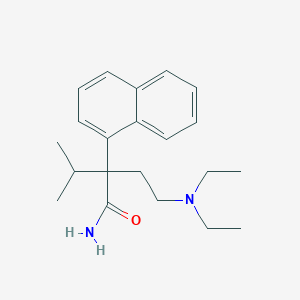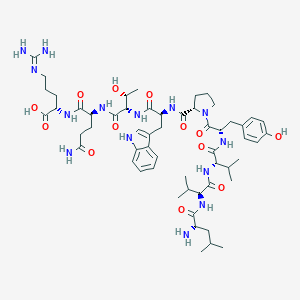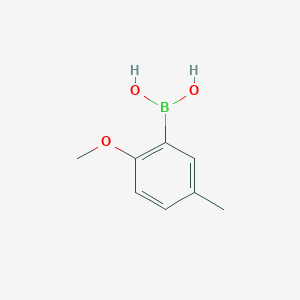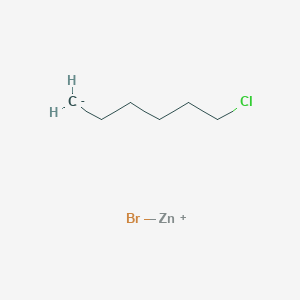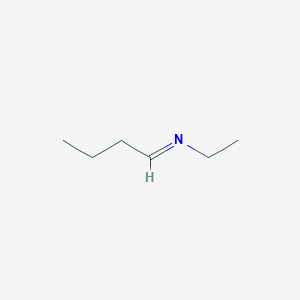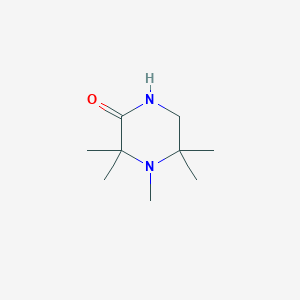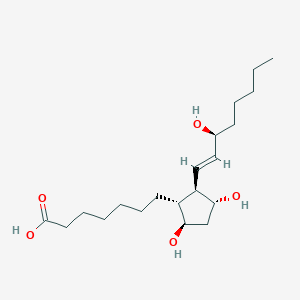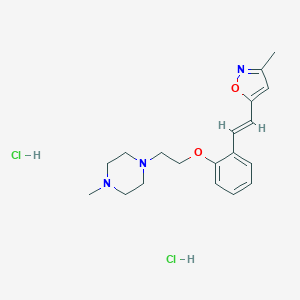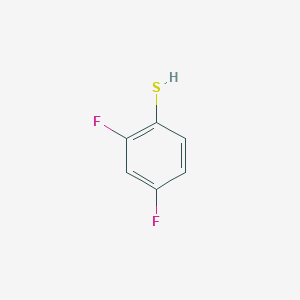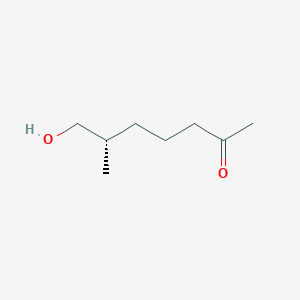
(6S)-7-Hydroxy-6-methylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-7-Hydroxy-6-methylheptan-2-one, also known as sulcatone, is a volatile organic compound that is found in the urine of several animal species, including humans. It is known for its musky odor and is often used in perfumes and fragrances. While sulcatone has been extensively studied for its olfactory properties, its potential applications in scientific research have only recently been explored.
Applications De Recherche Scientifique
Sulcatone has been shown to have several potential applications in scientific research. It has been found to be a useful biomarker for several diseases, including Parkinson's disease and Alzheimer's disease. Sulcatone levels have been found to be significantly higher in the urine of patients with Parkinson's disease compared to healthy controls. This suggests that (6S)-7-Hydroxy-6-methylheptan-2-one may be a useful diagnostic tool for the disease. Additionally, (6S)-7-Hydroxy-6-methylheptan-2-one has been found to have antimicrobial properties and may be useful in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one is not well understood. However, it has been suggested that (6S)-7-Hydroxy-6-methylheptan-2-one may act as a signaling molecule in the brain, similar to other volatile organic compounds. It may also interact with certain enzymes and receptors in the body, leading to its observed effects.
Effets Biochimiques Et Physiologiques
Sulcatone has been found to have several biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species in cells, which can lead to oxidative stress. Sulcatone has also been found to affect the expression of certain genes in cells, suggesting that it may have a role in regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcatone has several advantages for use in lab experiments. It is a volatile compound, which makes it easy to measure using gas chromatography. Additionally, its musky odor makes it easy to detect. However, (6S)-7-Hydroxy-6-methylheptan-2-one has a relatively short half-life, which can make it difficult to study in vivo. Additionally, its low yield using traditional synthesis methods can make it expensive to use in large quantities.
Orientations Futures
There are several future directions for research on (6S)-7-Hydroxy-6-methylheptan-2-one. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment. Finally, more research is needed to explore the potential antimicrobial properties of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential use in the development of new antibiotics.
Conclusion:
(6S)-7-Hydroxy-6-methylheptan-2-one, or (6S)-7-Hydroxy-6-methylheptan-2-one, is a volatile organic compound that has several potential applications in scientific research. While its olfactory properties have been extensively studied, its potential as a biomarker for disease and its antimicrobial properties are only beginning to be explored. Further research is needed to fully understand the mechanism of action of (6S)-7-Hydroxy-6-methylheptan-2-one and its potential applications in disease diagnosis and treatment.
Méthodes De Synthèse
Sulcatone can be synthesized using a variety of methods, including the oxidation of 6-methylhept-5-en-2-one using potassium permanganate or chromic acid. Another method involves the oxidation of 6-methylhept-5-en-2-ol using potassium dichromate. The yield of (6S)-7-Hydroxy-6-methylheptan-2-one using these methods is typically low, and alternative methods, such as the use of enzymes, are being explored.
Propriétés
Numéro CAS |
130486-85-0 |
|---|---|
Nom du produit |
(6S)-7-Hydroxy-6-methylheptan-2-one |
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(6S)-7-hydroxy-6-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
Clé InChI |
GWRSINQMTFUHBY-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CCCC(=O)C)CO |
SMILES |
CC(CCCC(=O)C)CO |
SMILES canonique |
CC(CCCC(=O)C)CO |
Synonymes |
2-Heptanone, 7-hydroxy-6-methyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



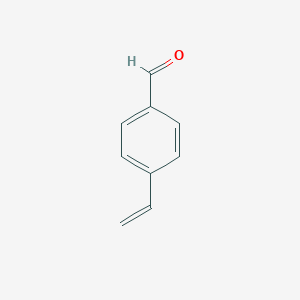
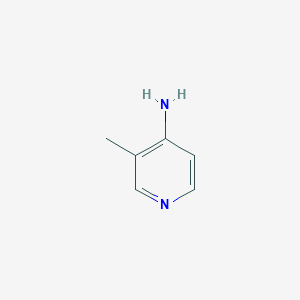
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
